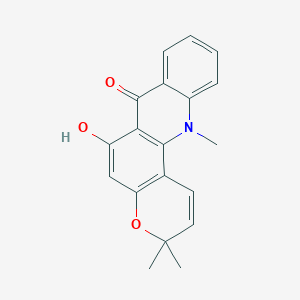
2-Isopropylcyclopentanone
Overview
Description
2-Isopropylcyclopentanone is a chemical compound with the empirical formula C8H14O . It is a solid substance . This compound is used as an intermediate for the fungicide inocconazole .
Molecular Structure Analysis
The molecular weight of 2-Isopropylcyclopentanone is 126.20 . The SMILES string representation of its structure isCC(C1CCCC1=O)C . Physical And Chemical Properties Analysis
2-Isopropylcyclopentanone is a solid substance . More detailed physical and chemical properties are not available at this time.Scientific Research Applications
Medicine: Potential Therapeutic Agent
2-Isopropylcyclopentanone may have potential applications in medicine due to its structural similarity to other cyclopentanone derivatives, which have been studied for their biological activities. For instance, cyclopentanone compounds have been explored for their anti-inflammatory and analgesic properties . Research could focus on synthesizing derivatives of 2-Isopropylcyclopentanone to evaluate their therapeutic potential.
Agriculture: Pest Control Agent
In agriculture, 2-Isopropylcyclopentanone could be investigated as a precursor for synthesizing pheromones or other bioactive compounds. These substances can be used in integrated pest management strategies to control pest populations without harming the environment .
Material Science: Polymer Synthesis
The compound might serve as a monomer or a chemical intermediate in the synthesis of specialized polymers. Its incorporation into polymer chains could impart unique properties like flexibility or resistance to certain chemicals, which can be beneficial in creating materials with specific characteristics .
Environmental Science: Pollutant Degradation
Research in environmental science could explore the use of 2-Isopropylcyclopentanone in the degradation of pollutants. Its reactivity with other compounds could be harnessed to break down harmful substances into less toxic forms .
Food Industry: Flavoring Agent
2-Isopropylcyclopentanone may have applications as a flavoring agent due to its potential to impart a unique taste or aroma. Its efficacy and safety as a food additive could be a subject of study, considering consumer preferences for natural flavoring substances .
Cosmetics: Fragrance Component
In the cosmetics industry, this compound could be used as a fragrance component. Its volatility and potential to produce a pleasant scent when combined with other compounds make it a candidate for inclusion in perfumes and other scented products .
Energy Production: Biofuel Component
The potential use of 2-Isopropylcyclopentanone in energy production could be explored, particularly in the context of biofuels. Its chemical structure might allow it to be converted into a fuel source or additive that is more environmentally friendly than traditional fossil fuels .
Safety and Hazards
properties
IUPAC Name |
2-propan-2-ylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKZBBVUTJFJAJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457500 | |
| Record name | 2-isopropylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropylcyclopentanone | |
CAS RN |
14845-55-7 | |
| Record name | 2-isopropylcyclopentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(propan-2-yl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




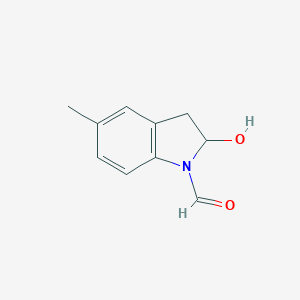
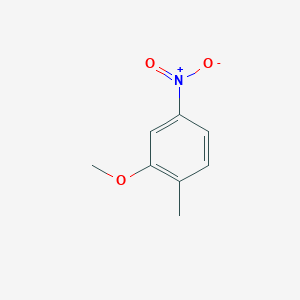
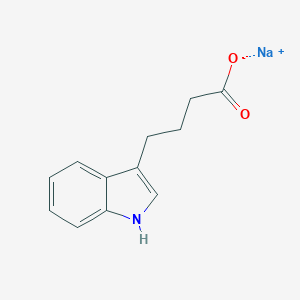


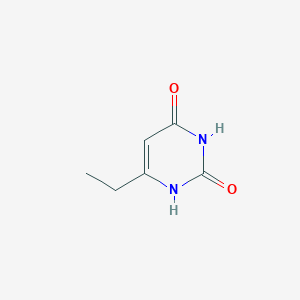
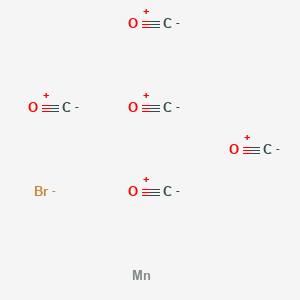

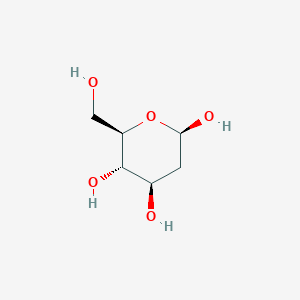

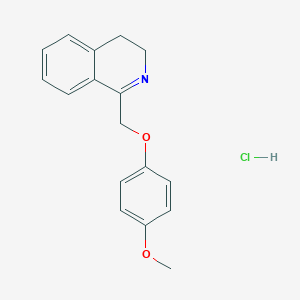
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
